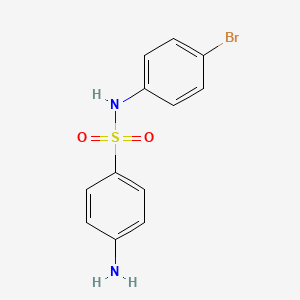

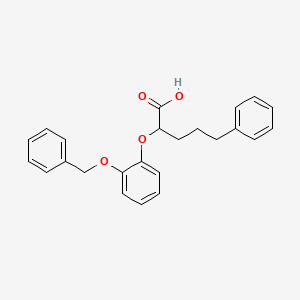

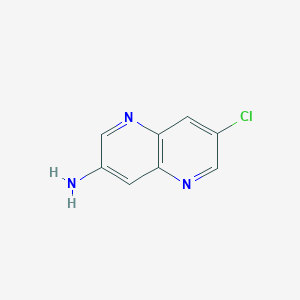

![molecular formula C13H11ClN2O2 B3032566 [4-(4-氯苯氧基)苯基]脲 CAS No. 23822-43-7](/img/structure/B3032566.png)

[4-(4-氯苯氧基)苯基]脲

描述

The compound [4-(4-Chlorophenoxy)phenyl]urea is a derivative of urea where one of the hydrogen atoms is replaced by a 4-chlorophenoxyphenyl group. This modification can potentially alter the physical, chemical, and biological properties of the molecule, making it of interest in various fields such as medicinal chemistry and agriculture.

Synthesis Analysis

The synthesis of urea derivatives can be achieved through several methods. One approach is the Lossen rearrangement, where hydroxamic acids are converted to isocyanates, which then react with amines to form ureas. This method provides good yields without racemization under mild conditions and is compatible with various protecting groups . Another method involves the reaction of amines with carbonyl sources like phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate to produce ureas under mild conditions . Additionally, the synthesis of N-substituted ureas can be accomplished by reacting isocyanates with anilines, as demonstrated in the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea .

Molecular Structure Analysis

The molecular structure and arrangement of urea derivatives can be determined using techniques such as X-ray diffraction (XRD). For instance, the crystal structure analysis of a related compound, 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, revealed that it crystallizes in the monoclinic system with a specific space group, and its lattice parameters were calculated . Although this is not the exact compound , the analysis techniques and findings provide insight into how the molecular structure of [4-(4-Chlorophenoxy)phenyl]urea might be characterized.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The presence of the urea moiety allows for the formation of hydrogen bonds, which can influence the reactivity and interaction with other molecules. The synthesis methods mentioned earlier involve chemical reactions that are essential for constructing the urea framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. For example, the crystal grown from a related compound showed non-linear optical properties and was characterized using UV-visible spectra and refractive index measurements . The presence of chloro and other substituents on the phenyl rings can affect the compound's polarity, solubility, and stability. These properties are crucial for the potential application of [4-(4-Chlorophenoxy)phenyl]urea in various domains.

Relevant Case Studies

Several studies have explored the biological activity of urea derivatives. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines, with some compounds showing significant effects . Another study synthesized N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds, which were analyzed for their structure and potential as human soluble epoxide hydrolase inhibitors . These studies demonstrate the diverse applications of urea derivatives in medicinal chemistry and their potential as therapeutic agents.

科学研究应用

植物生长调节

宋新健、巩先胜和 W. 盛(2006 年)的一项研究合成了 N-{5-[1-(邻氯苯氧基)乙基]-1,3,4-噻二唑-2-基}-N'-(取代苯基)脲的衍生物,它们表现出良好的植物生长调节剂活性 (宋新健等,2006).

光催化降解

A. Amorisco 等(2006 年)研究了苯脲类除草剂(包括氯苯脲([3-[4-(4-氯苯氧基)苯基]-1,1-二甲基脲]))的光催化降解,确定了几种副产物并阐明了降解途径 (Amorisco 等,2006).

抗癌剂

Jian Feng 等(2020 年)设计并合成了 1-芳基-3-[4-(吡啶-2-基甲氧基)苯基]脲衍生物,这些衍生物对各种癌细胞系表现出显着的抗增殖作用,表明其作为新型抗癌剂的潜力 (Jian Feng 等,2020).

细胞分裂素活性

Soshiro Takahashi 等(1978 年)合成了 N-苯基-N'-(4-吡啶基)脲衍生物,包括 N-苯基-N'-(2-氯-4-吡啶基)脲,在烟草愈伤组织生物测定中显示出高细胞分裂素活性 (Takahashi 等,1978).

缓蚀

B. Mistry 等(2011 年)评估了 1,3,5-三嗪基脲衍生物作为酸性溶液中低碳钢的缓蚀剂,证明了它们在保护金属表面的功效 (Mistry 等,2011).

翻译起始抑制剂

S. Denoyelle 等(2012 年)将对称的 N,N'-二芳基脲鉴定为 eIF2α 激酶血红素调节抑制剂的有效激活剂,表明它们通过抑制翻译起始而具有作为抗癌剂的潜力 (Denoyelle 等,2012).

不定根形成增强

A. Ricci 和 C. Bertoletti(2009 年)讨论了脲衍生物,包括 N-苯基-N'-(2-氯-4-吡啶基)脲和 N-苯基-N'-(1,2,3-噻二唑-5-基)脲,它们特别增强不定根形成,表明它们在体外植物形态发生研究中的用途 (Ricci & Bertoletti, 2009).

环氧体系加速

吴飞(2013 年)探讨了不同脲衍生物对环氧/二氰胺体系的加速作用,为聚合物化学领域做出了贡献 (吴飞,2013).

抗菌评价

V. Rani 等(2014 年)合成了含有二氧杂磷环的咪唑脲新化合物并对其进行了表征,并评估了它们的抗菌活性,为药物研究做出了贡献 (Rani 等,2014).

作用机制

Target of Action

It’s known that similar compounds with a chloro phenylurea group have demonstrated potent anticancer effects .

Mode of Action

It’s known that similar compounds induce apoptosis in hepatocellular carcinoma cells . This suggests that [4-(4-Chlorophenoxy)phenyl]urea might interact with its targets to trigger programmed cell death.

Biochemical Pathways

Given its potential anticancer effects , it may influence pathways related to cell growth and survival.

Result of Action

Similar compounds have been shown to induce apoptosis in hepatocellular carcinoma cells , suggesting that [4-(4-Chlorophenoxy)phenyl]urea might have similar effects.

安全和危害

属性

IUPAC Name |

[4-(4-chlorophenoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)16-13(15)17/h1-8H,(H3,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNBRWHYYUWQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041211 | |

| Record name | [4-(4-Chlorophenoxy)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23822-43-7 | |

| Record name | N-[4-(4-Chlorophenoxy)phenyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23822-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(4-(4-chlorophenoxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023822437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-[4-(4-chlorophenoxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [4-(4-Chlorophenoxy)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(4-Chlorophenoxy)phenyl]urea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72B5LVE5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

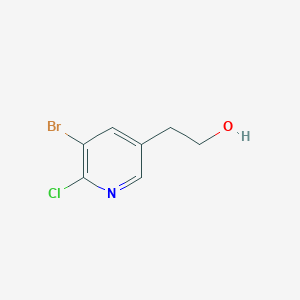

![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B3032483.png)